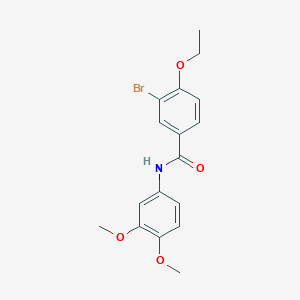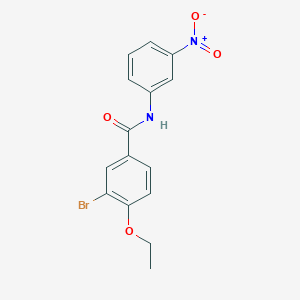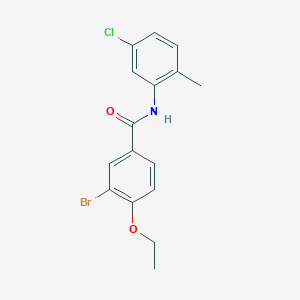![molecular formula C22H24N2O3 B3451983 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide involves the inhibition of D-amino acid oxidase (this compound). This compound is an enzyme that catalyzes the oxidation of D-amino acids, including D-serine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting this compound, the levels of D-serine are increased, which in turn modulates the activity of the NMDA receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound. This inhibition leads to an increase in the levels of D-serine, which can modulate the activity of the NMDA receptor. This, in turn, can lead to improved cognitive function and reduced symptoms of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of this compound inhibition on various biological processes without the interference of other enzymes.
However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound inhibitors can lead to liver damage and other adverse effects. Therefore, careful dosing and monitoring are necessary in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide. One of the areas of interest is in the development of new this compound inhibitors with improved pharmacokinetic properties and reduced toxicity.
Another area of research is in the identification of new therapeutic applications for this compound inhibitors. For example, studies have shown that this compound inhibitors can improve cognitive function in animal models of Alzheimer's disease. Therefore, further research is needed to explore the potential of this compound inhibitors in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for this compound inhibition makes it a valuable tool for studying the effects of this compound inhibition on various biological processes. However, careful dosing and monitoring are necessary due to its potential toxicity. Further research is needed to explore the full potential of this compound in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of schizophrenia. Studies have shown that this compound inhibitors can improve cognitive function and reduce symptoms of schizophrenia by modulating the levels of D-serine in the brain.
Another area of research is in the treatment of cancer. This compound inhibitors have been shown to induce apoptosis in cancer cells by modulating the levels of reactive oxygen species (ROS). This makes them a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)21(26)18-13-24(19-11-6-5-10-17(18)19)14-20(25)23-15-8-7-9-16(12-15)27-4/h5-13H,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVNBOMGPHVQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B3451903.png)
![4-ethoxy-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3451920.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3451923.png)



![3-bromo-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B3451945.png)
![2,4-dichloro-N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3451952.png)
![N-(3,4-dichlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3451959.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451985.png)
![[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetic acid](/img/structure/B3452003.png)
![2-methoxy-N,5-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3452008.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B3452016.png)